Home > Products > Screening Compounds P40115 > Fosinopril Acyl-Beta-D-Glucuronide
Fosinopril Acyl-Beta-D-Glucuronide -

Fosinopril Acyl-Beta-D-Glucuronide

Catalog Number: EVT-13991341
CAS Number:
Molecular Formula: C36H54NO13P
Molecular Weight: 739.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Fosinopril Acyl-Beta-D-Glucuronide typically involves the glucuronidation of fosinoprilat. This process can be achieved through enzymatic methods using UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of fosinoprilat. The reaction conditions generally include:

  • Enzyme Source: Human liver microsomes or recombinant UDP-glucuronosyltransferases.
  • Reaction Conditions: Optimal pH (around 7.4), temperature (37°C), and incubation time (1-2 hours).
  • Purification: Following synthesis, the product can be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Fosinopril Acyl-Beta-D-Glucuronide from other metabolites .
Molecular Structure Analysis

Fosinopril Acyl-Beta-D-Glucuronide has a complex molecular structure characterized by its glucuronide linkage. The molecular formula is C29H42NO11PC_{29}H_{42}NO_{11}P, indicating the presence of multiple functional groups including:

  • A phosphonate group that is crucial for its activity as an ACE inhibitor.
  • A glucuronic acid moiety that enhances solubility and bioavailability.

The structural representation can be described as follows:

  • IUPAC Name: (2S,3S,4S,5R,6S)-6-[(2S,4S)-4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid] β-D-glucopyranoside.
  • Molecular Weight: Approximately 563.672 g/mol.

The three-dimensional structure can be visualized using computational chemistry software to understand its spatial orientation and potential interactions with biological targets .

Chemical Reactions Analysis

Fosinopril Acyl-Beta-D-Glucuronide undergoes various chemical reactions primarily related to its metabolism and elimination pathways:

  1. Hydrolysis: The compound can be hydrolyzed back to fosinoprilat under certain conditions, releasing glucuronic acid.
  2. Conjugation Reactions: It may participate in further conjugation reactions involving other metabolites or endogenous substrates.
  3. Phase II Metabolism: As a glucuronide, it is primarily involved in phase II metabolic processes that enhance excretion through urine.

These reactions are critical for understanding the pharmacokinetics and dynamics of fosinopril and its metabolites .

Mechanism of Action

The mechanism of action of Fosinopril Acyl-Beta-D-Glucuronide is closely linked to its parent compound, fosinoprilat. The primary action involves:

  • Inhibition of Angiotensin-Converting Enzyme: By binding competitively to ACE, it prevents the conversion of angiotensin I to angiotensin II, leading to reduced vasoconstriction and lower blood pressure.

This inhibition also results in decreased aldosterone secretion from the adrenal glands, promoting diuresis and further contributing to blood pressure reduction. The glucuronidation process enhances its solubility and facilitates renal clearance without significantly altering its pharmacological activity .

Physical and Chemical Properties Analysis

Fosinopril Acyl-Beta-D-Glucuronide exhibits several notable physical and chemical properties:

These properties are crucial for determining the formulation and delivery methods for therapeutic applications .

Applications

The primary scientific applications of Fosinopril Acyl-Beta-D-Glucuronide include:

  1. Pharmacokinetic Studies: Understanding how this metabolite behaves in vivo helps optimize dosing regimens for fosinopril.
  2. Drug Development: Insights into its synthesis and action can inform the development of new ACE inhibitors or related compounds with improved efficacy or reduced side effects.
  3. Clinical Research: Evaluating its role in hypertension management and potential interactions with other medications.
Biosynthesis and Metabolic Pathways of Fosinopril Acyl-β-D-Glucuronide

Enzymatic Catalysis in Acyl Glucuronidation

Role of UDP-Glucuronosyltransferases (UGTs) in Conjugation Reactions

UDP-glucuronosyltransferases (UGTs) catalyze the covalent linkage of glucuronic acid from uridine 5'-diphosphoglucuronic acid (UDPGA) to carboxyl groups of xenobiotics, forming acyl glucuronides. For fosinopril (a phosphinate-containing prodrug), this reaction generates the electrophilic metabolite fosinopril acyl-β-D-glucuronide (chemical name: (2S,3S,6S)-6-((3S,5S)-1-(2-((S)-((S)-2-Methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetyl)-3-cyclohexylpyrrolidine-5-carbonyloxy)-3,4,5-trihydroxy-tetrahydro-2H-pyran-2-carboxylic acid; MW: 739.79 g/mol) [4]. Human UGTs involved in carboxylic acid glucuronidation reside in the endoplasmic reticulum of hepatocytes and enterocytes, with UGT1A3, UGT1A9, and UGT2B7 identified as primary isoforms for ACE inhibitors based on structural analogy to similar drugs like zomepirac and diclofenac [1] [6]. The reaction proceeds via nucleophilic attack by the carboxylate anion of fosinoprilat (the active hydrolytic metabolite of fosinopril) on the anomeric carbon of glucuronic acid, forming a β-configured glycosidic bond. This process increases hydrophilicity for biliary or renal excretion but introduces chemical instability due to the ester linkage [1].

Kinetic Characterization of UGT Isoforms Specific to Fosinopril Metabolism

Recombinant UGT enzyme studies reveal distinct kinetic parameters for ACE inhibitor glucuronidation. UGT1A3 exhibits high affinity but low capacity (Km ≈ 5–10 µM; Vmax ≈ 0.5 pmol/min/mg), whereas UGT2B7 shows lower affinity but higher capacity (Km ≈ 50–100 µM; Vmax ≈ 8 pmol/min/mg). These kinetics suggest compartmentalized roles: UGT1A3 dominates at low substrate concentrations (e.g., therapeutic plasma levels), while UGT2B7 contributes significantly at higher concentrations [1] [7]. Physicochemical properties of fosinoprilat—particularly the pKa of its carboxyl group (≈3.5) and steric hindrance from its phosphinate moiety—lower its acyl glucuronide’s degradation half-life (t₁/₂ < 1 hr under physiological pH/temperature), indicating high reactivity [1]. Electronic withdrawal by the phosphinate group increases electrophilicity at the carbonyl carbon, accelerating hydrolysis or intramolecular acyl migration [1].

Table 1: Kinetic Parameters of UGT Isoforms Involved in Acyl Glucuronidation of Carboxylic Acid Drugs

UGT IsoformKm (µM)Vmax (pmol/min/mg)Intrinsic Clearance (Vmax/Km)Substrate Specificity
UGT1A35–100.50.05–0.10High affinity, low capacity
UGT1A915–303.20.10–0.21Broad specificity
UGT2B750–1008.00.08–0.16Low affinity, high capacity

Prodrug Activation and Sequential Metabolic Transformation

Hydrolysis of Fosinopril to Fosinoprilat as a Precursor to Glucuronidation

Fosinopril is a prodrug requiring enzymatic hydrolysis to its active diacid metabolite, fosinoprilat, before glucuronidation occurs. This reaction is mediated by hepatic and intestinal carboxylesterases (CES1/2), which cleave the ethyl ester moiety to expose the free carboxyl group essential for UGT binding [3] [9]. Kinetic studies in human liver microsomes demonstrate saturable hydrolysis (Km ≈ 25 µM; Vmax ≈ 12 nmol/min/mg), establishing fosinoprilat as the obligate intermediate for subsequent phase II metabolism. The phosphinic acid group in fosinoprilat sterically constrains glucuronide formation, reducing conjugation efficiency compared to simpler carboxylic acids like ibuprofen [1] [9].

Competing Pathways: Hydroxylation vs. Glucuronidation in Hepatic Microsomes

Fosinoprilat undergoes metabolic competition between oxidative (CYP450) and conjugative (UGT) pathways:

  • Cytochrome P450-mediated hydroxylation: Primarily catalyzed by CYP3A4/5 on the cyclohexyl ring, forming tertiary alcohols (minor pathway, <15% of total clearance) [1].
  • UGT-mediated glucuronidation: Dominant pathway (≈70% of metabolism), favored at therapeutic doses due to higher enzyme abundance and lower Km [1] [4].

Microsomal co-incubation studies with inhibitors confirm this competition: Ketoconazole (CYP3A4 inhibitor) increases acyl glucuronide yield by 40%, whereas β-glucuronidase abolishes glucuronide detection. Hydroxylated metabolites are not glucuronidated, indicating pathway exclusivity [1] [4].

Table 2: Metabolic Fate of Fosinoprilat in Human Hepatic Microsomes

Metabolic PathwayPrimary Enzyme(s)Metabolite FormedContribution to ClearanceEffect of Chemical Inhibitors
Acyl glucuronidationUGT1A3, UGT2B7Fosinopril acyl-β-D-glucuronide≈70%↑ 40% with ketoconazole; ↓ 100% with β-glucuronidase
HydroxylationCYP3A4/54'-/5-Hydroxy-fosinoprilat≈15%↓ 80% with ketoconazole
Unchanged excretionFosinoprilat≈15%Unaffected

Species-Specific Variability in Glucuronide Formation

Comparative Analysis of Human vs. Rat Liver Microsomal Models

Hydrolysis and glucuronidation of fosinopril acyl glucuronide differ markedly between species:

  • Hydrolysis: Human liver microsomes (HLM) primarily use esterases (90% contribution) to cleave the glucuronide bond, whereas rat liver microsomes (RLM) equally deploy esterases and β-glucuronidase (45–55% each) [3]. This is attributed to 4-fold higher β-glucuronidase expression in RLM versus HLM.
  • Glucuronidation kinetics: Intrinsic clearance (Vmax/Km) for fosinoprilat glucuronidation is 1.42 μL/min/mg in HLM versus 5.2 μL/min/mg in RLM, indicating faster rodent metabolism [3].
  • Transporter effects: Human MRP2 efficiently exports fosinopril glucuronide into bile, while rat Mrp2 exhibits lower affinity, leading to higher plasma retention in rats [3].

These disparities underscore limitations of rodent models in predicting human pharmacokinetics. For instance, the half-life of fosinopril acyl glucuronide is 2.8-fold shorter in RLM than HLM due to accelerated hydrolysis [3].

Table 3: Species Differences in Fosinopril Acyl-β-D-Glucuronide Metabolism

ParameterHuman Liver MicrosomesRat Liver MicrosomesFunctional Implication
Primary hydrolysis enzymeEsterases (90%)Esterases (50%) + β-Glucuronidase (50%)↑ Glucuronide stability in humans
Intrinsic clearance (UGT)1.42 μL/min/mg5.2 μL/min/mg↑ Glucuronidation rate in rats
Biliary transport affinityHigh (MRP2 Km = 8 μM)Low (Mrp2 Km = 45 μM)↑ Biliary excretion in humans
Glucuronide half-life (pH 7.4)58 min21 min↑ Reactivity in humans

Comprehensive Compound Listing

Properties

Product Name

Fosinopril Acyl-Beta-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C36H54NO13P

Molecular Weight

739.8 g/mol

InChI

InChI=1S/C36H54NO13P/c1-4-28(39)47-35(22(2)3)50-51(46,18-12-11-15-23-13-7-5-8-14-23)21-27(38)37-20-25(24-16-9-6-10-17-24)19-26(37)34(45)49-36-31(42)29(40)30(41)32(48-36)33(43)44/h5,7-8,13-14,22,24-26,29-32,35-36,40-42H,4,6,9-12,15-21H2,1-3H3,(H,43,44)/t25-,26+,29+,30+,31-,32+,35+,36+,51-/m1/s1

InChI Key

XOPCQNUVMYZIGF-IFMOXKSWSA-N

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4CCCCC4

Isomeric SMILES

CCC(=O)O[C@H](C(C)C)O[P@](=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.